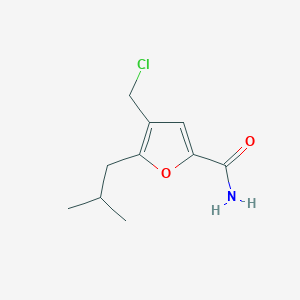

4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide is an organic compound that belongs to the furan family This compound is characterized by a furan ring substituted with a chloromethyl group at the fourth position, a 2-methylpropyl group at the fifth position, and a carboxamide group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the chloromethylation of 5-(2-methylpropyl)furan-2-carboxamide. This reaction typically requires the use of chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc chloride (ZnCl₂) under anhydrous conditions.

Another approach involves the direct chlorination of 5-(2-methylpropyl)furan-2-carboxamide using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Chlormethyl)-5-(2-Methylpropyl)furan-2-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) können die Carboxamidgruppe in ein Amin umwandeln.

Substitution: Die Chlormethylgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen, Thiolen oder Alkoholen eingehen, um entsprechende substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) in wässrigem Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH₄) in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Amine.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

4-(Chlormethyl)-5-(2-Methylpropyl)furan-2-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Chlormethyl)-5-(2-Methylpropyl)furan-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chlormethylgruppe kann kovalente Bindungen mit nukleophilen Stellen in Biomolekülen bilden, was möglicherweise zur Hemmung der Enzymaktivität oder zur Störung zellulärer Prozesse führt. Der Furanring und die Carboxamidgruppe können auch zur Bindungsaffinität und Spezifität der Verbindung für bestimmte Zielstrukturen beitragen.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring and carboxamide group may also contribute to the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(Chlormethyl)-5-(2-Methylpropyl)furan-2-carbonsäure

- 4-(Chlormethyl)-5-(2-Methylpropyl)furan-2-carboxylat

- 4-(Chlormethyl)-5-(2-Methylpropyl)furan-2-carboxamid-Derivate

Einzigartigkeit

4-(Chlormethyl)-5-(2-Methylpropyl)furan-2-carboxamid ist aufgrund seines spezifischen Substitutionsschemas am Furanring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Chlormethylgruppe ermöglicht vielseitige chemische Modifikationen, was es zu einem wertvollen Zwischenprodukt in der synthetischen Chemie macht.

Eigenschaften

Molekularformel |

C10H14ClNO2 |

|---|---|

Molekulargewicht |

215.67 g/mol |

IUPAC-Name |

4-(chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide |

InChI |

InChI=1S/C10H14ClNO2/c1-6(2)3-8-7(5-11)4-9(14-8)10(12)13/h4,6H,3,5H2,1-2H3,(H2,12,13) |

InChI-Schlüssel |

ACAIRARMLVZABK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=C(C=C(O1)C(=O)N)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11075147.png)

![1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11075149.png)

![Ethyl 4-{3-[(4-fluorobenzyl)(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11075156.png)

![3-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid](/img/structure/B11075164.png)

![Thiazole-5-carboxylic acid, 4-methyl-2-[N'-(4-methylbenzoyl)hydrazino]-, ethyl ester](/img/structure/B11075165.png)

![4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11075172.png)

![3-amino-1-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11075207.png)

![4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11075230.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11075232.png)